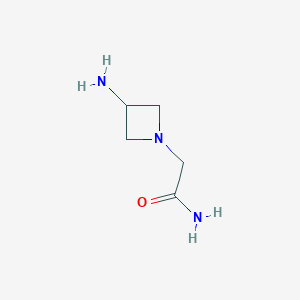

2-(3-Aminoazetidin-1-yl)acetamide

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical and Medicinal Science

Four-membered nitrogen heterocycles, such as azetidines, are a significant class of compounds in modern chemical and medicinal science. ijnrd.orgmdpi.com These small, strained ring systems are found in a variety of natural products and synthetic compounds with notable physiological activities. researchgate.net Their importance is underscored by the fact that approximately 59% of all unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle. acs.org

The utility of these heterocycles in medicinal chemistry is broad, with applications as anticancer, anti-inflammatory, antifungal, antibacterial, and antiviral agents. ijnrd.org The strained nature of three- and four-membered rings makes them readily susceptible to ring-opening reactions, a feature that synthetic organic chemists can exploit. ijnrd.org This reactivity, combined with their ability to form hydrogen bonds, contributes to their prevalence in biologically active molecules. mdpi.com

Overview of Azetidine (B1206935) Ring Systems as Key Structural Motifs in Advanced Chemical Research

Azetidine, a four-membered nitrogen-containing heterocycle, holds a prominent position in organic synthesis and medicinal chemistry. rsc.org Its ring strain, which is approximately 25.4 kcal/mol, is a defining characteristic that influences its reactivity. rsc.org This strain is intermediate between the less stable aziridines and the more stable pyrrolidines, giving azetidines a unique combination of stability for handling and reactivity for synthetic transformations. rsc.org

The azetidine scaffold is considered a "privileged" motif in medicinal chemistry, appearing in numerous bioactive molecules and natural products. rsc.org Its rigid structure can be a desirable feature in drug design. mdpi.com The synthesis of diverse and functionalized azetidines has been a focus of considerable research, with methods including cyclization, cycloaddition, and ring contraction. researchgate.netub.bw

The Role of Acetamide (B32628) Moieties in Scaffold Design for Academic Investigation

The acetamide moiety is a versatile functional group frequently incorporated into molecular scaffolds in medicinal chemistry research. nih.gov Its presence can influence a compound's physical and chemical properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of potential drug candidates. nih.gov

Acetamide derivatives have been investigated for a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial effects. researchgate.net The acetamide group can also serve as a key component in the design of enzyme inhibitors. nih.gov The strategic inclusion of acetamide functionalities allows for the fine-tuning of a molecule's interaction with biological targets. nih.gov

Contextualizing 2-(3-Aminoazetidin-1-yl)acetamide within Emerging Research Paradigms

The compound this compound represents a convergence of the structural features discussed above. It integrates the strained azetidine ring with both an amino group and an acetamide functionality, creating a molecule with potential for diverse applications in chemical research.

The reactivity of the azetidine ring is largely dictated by its inherent ring strain. rsc.org This strain makes the ring susceptible to nucleophilic ring-opening and ring-expansion reactions, providing pathways to synthesize highly substituted acyclic amines or larger heterocyclic systems. rsc.org While less reactive than their three-membered aziridine (B145994) counterparts, azetidines still undergo similar ring-opening reactions. ambeed.com This controlled reactivity makes them attractive building blocks in organic synthesis. ub.bw The development of new synthetic methods to create functionalized azetidines remains an active area of research due to the challenges associated with forming these strained rings. researchgate.net

The combination of amino and acetamide groups on a single scaffold, as seen in this compound, offers several strategic advantages for research. The primary amino group provides a site for further functionalization and can influence the molecule's basicity and hydrogen bonding potential. nih.govnih.gov The acetamide group, on the other hand, can also participate in hydrogen bonding and modulate the molecule's polarity and pharmacokinetic properties. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N3O/c6-4-1-8(2-4)3-5(7)9/h4H,1-3,6H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAJVWRQOKNUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 2 3 Aminoazetidin 1 Yl Acetamide

Fundamental Reactivity of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, is a recurring motif in numerous natural products and synthetic compounds with significant biological activities. researchgate.net Its reactivity is a direct consequence of the inherent ring strain. rsc.orgresearchwithrutgers.com

Ring Strain and its Influence on Reactivity

Azetidines possess a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This value is intermediate between the highly strained and reactive aziridines (27.7 kcal/mol) and the more stable, less reactive five-membered pyrrolidines (5.4 kcal/mol). rsc.org This considerable strain energy makes the azetidine ring susceptible to ring-opening reactions under various conditions, a characteristic that can be harnessed for synthetic purposes. rsc.orgresearchwithrutgers.comnih.gov The strain also imparts a degree of rigidity to the molecule. researchgate.net

The stability of the azetidine ring, while lower than that of larger rings, is sufficient to allow for its handling under normal conditions, a key advantage over the more labile aziridines. rsc.orgresearchwithrutgers.com However, this inherent strain can also lead to undesirable decomposition pathways, particularly under acidic conditions where the ring nitrogen can be protonated, facilitating nucleophilic attack and subsequent ring cleavage. nih.gov

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

| Aziridine (B145994) | 3 | 27.7 rsc.org |

| Azetidine | 4 | 25.4 rsc.org |

| Pyrrolidine (B122466) | 5 | 5.4 rsc.org |

| Piperidine | 6 | ~0 researchgate.net |

Nucleophilic and Electrophilic Sites on the Azetidine Nitrogen and Ring Carbons

The reactivity of the azetidine ring in 2-(3-Aminoazetidin-1-yl)acetamide is characterized by distinct nucleophilic and electrophilic sites.

Azetidine Nitrogen: The lone pair of electrons on the nitrogen atom of the azetidine ring makes it a primary nucleophilic center. This nitrogen can participate in reactions with a variety of electrophiles. However, the nitrogen's lone pair can also be delocalized, particularly if there are electron-withdrawing groups attached to the ring, which would decrease its nucleophilicity. nih.gov

Ring Carbons: The carbon atoms of the azetidine ring can act as electrophilic sites, especially when the nitrogen atom is protonated or coordinated to a Lewis acid. This activation makes the ring carbons susceptible to attack by nucleophiles, often leading to ring-opening reactions. rsc.org The regioselectivity of this ring-opening is influenced by the substituents on the ring. Furthermore, it is possible to generate a lithiated species at the 2-position of an N-protected azetidine, which can then be trapped by various electrophiles, demonstrating the potential for functionalization at the ring carbons. nih.gov

Transformations of the Amino Group

The exocyclic primary amino group on the azetidine ring of this compound is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Acylation and Amidation Reactions

The primary amino group readily undergoes acylation and amidation reactions.

Acylation: The amino group can be acylated using acyl chlorides or carboxylic anhydrides. nih.govbeilstein-journals.org These reactions typically proceed under standard conditions to form the corresponding amide derivatives. For instance, coupling reactions of 3-aminoazetidin-2-one (B3054971) acetate (B1210297) salts with acyl chlorides in the presence of a base like triethylamine (B128534) afford the desired N-acylated products. nih.gov

Amidation: The formation of an amide bond by reacting the amino group with a carboxylic acid is a fundamental transformation. nih.gov This can be achieved using various coupling reagents that activate the carboxylic acid. masterorganicchemistry.com Alternatively, transamidation reactions, where an existing amide exchanges its amine component, can also be employed. organic-chemistry.org Lewis acids can also mediate the direct amidation of amino acids. nih.govresearchgate.net

| Starting Material Class | Reagent Example | Product Type |

| Acyl Halide | Nonanoyl chloride nih.gov | N-Acyl derivative |

| Carboxylic Anhydride | Acetic anhydride | N-Acetyl derivative |

| Carboxylic Acid | Activated carboxylic acid nih.gov | N-Amide derivative |

Oxidation Pathways and Derivative Formation

The amino group can be subject to oxidation, although specific pathways for this compound are not extensively detailed in the provided context. Generally, the oxidation of amino acid conjugates can be influenced by the nature of the amino acid itself. nih.gov For instance, studies on indole-3-acetic acid-amino acid conjugates have shown that the stability towards peroxidase-catalyzed oxidation is related to the hydrophobicity of the amino acid moiety. nih.gov

Substitution Reactions on the Exocyclic Amino Functionality

The exocyclic amino group can participate in various substitution reactions. For example, it can act as a nucleophile to displace leaving groups in other molecules, a common strategy in the synthesis of more complex pharmaceutical agents. google.com This reactivity is fundamental to the use of 3-aminoazetidine derivatives as key intermediates in the preparation of biologically active compounds, including certain antibiotics and antiviral agents. google.com

Reactions Involving the Acetamide (B32628) Moiety

The acetamide portion of the molecule, containing a carbonyl group and a C-N bond, is a key site for chemical reactions such as hydrolysis and functional group interconversions.

Hydrolysis and Amide Bond Modifications

Amide bonds are generally stable due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov However, they can be hydrolyzed under specific conditions. The hydrolysis of the acetamide in this compound can be catalyzed by acids or bases, yielding acetic acid and 1-(azetidin-3-yl)amine. Metal oxides like CeO2 have also been shown to catalyze the hydrolysis of acetamide to acetic acid. nih.gov The rate and feasibility of hydrolysis are influenced by factors such as pH and temperature. nih.gov

Beyond simple hydrolysis, the amide bond can be modified to create analogues with different properties. This is a common strategy in medicinal chemistry to enhance a molecule's pharmacological profile.

Table 1: Examples of Amide Bond Modifications

| Modification Type | Description | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Bioisosteric Replacement | The amide bond is replaced with a group that mimics its size, shape, and electronic properties. | Azides, Alkynes (via Huisgen cycloaddition) | 1,2,3-Triazole |

| Reduction | The carbonyl group of the amide is reduced to a methylene (B1212753) group. | LiAlH₄, Borane (B₂H₆) | Ethylamine side chain |

| Conversion to Thioamide | The carbonyl oxygen is replaced with a sulfur atom. | Lawesson's reagent, P₄S₁₀ | Thioacetamide derivative |

This table presents potential modifications based on established chemical transformations of acetamides.

Functional Group Interconversions at the Acetamide Carbonyl

The carbonyl group of the acetamide is a versatile handle for various functional group interconversions beyond simple reduction. These transformations can significantly alter the chemical nature of the side chain.

One important reaction is the dehydration of the primary amide to form a nitrile. This can be achieved using various dehydrating agents. Another potential transformation is the conversion of the acetamide to an imidoyl chloride using reagents like oxalyl chloride, which can then be further reacted to release the amine. organic-chemistry.org

Table 2: Functional Group Interconversions of the Acetamide Moiety

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Dehydration | POCl₃, P₂O₅, TsCl | Nitrile (-C≡N) |

| Hofmann Rearrangement | Br₂, NaOH | Primary amine (with loss of carbonyl carbon) |

| Reduction to Amine | LiAlH₄, BH₃ | Ethylamine |

This table outlines common interconversions applicable to primary acetamides based on general organic chemistry principles. organic-chemistry.orgslideshare.net

Interplay of Ring and Side-Chain Reactivity

The proximity of the strained azetidine ring and the reactive acetamide side chain, including its primary amine, allows for complex interactions that can lead to ring-opening or intramolecular cyclization events.

Ring-Opening Reactions and Their Controlled Pathways

The azetidine ring, while more stable than its three-membered aziridine counterpart, possesses significant ring strain (approximately 25.5 kcal/mol), making it susceptible to ring-opening reactions. rsc.orgnih.gov These reactions are typically initiated by activating the ring nitrogen, often through protonation or reaction with a Lewis acid. rsc.orgmagtech.com.cn Once activated, the azetidinium ion becomes a better leaving group, facilitating nucleophilic attack at one of the ring carbons.

The regioselectivity of the ring-opening is influenced by electronic and steric factors. magtech.com.cn For instance, nucleophilic attack may preferentially occur at the carbon atom that can best stabilize a positive charge in the transition state. In the case of this compound, the primary amine at the 3-position is a key substituent influencing reactivity.

A documented decomposition pathway for some N-substituted azetidines involves an acid-mediated intramolecular ring-opening where a pendant amide group acts as the nucleophile. nih.gov The stability of the azetidine ring in such compounds is highly dependent on the pKa of the ring nitrogen; a lower pKa generally correlates with greater stability against this acid-mediated decomposition. nih.gov

Table 3: Factors Influencing Azetidine Ring-Opening

| Factor | Influence on Reactivity | Example |

|---|---|---|

| Ring Strain | Provides the thermodynamic driving force for the reaction. rsc.org | Azetidines are more reactive than less strained rings like pyrrolidines. nih.gov |

| Activation | Lewis acids or protonation of the ring nitrogen enhances its leaving group ability. magtech.com.cnacs.org | Use of La(OTf)₃ or H⁺ to catalyze ring-opening. nih.gov |

| Nucleophile | The nature of the attacking nucleophile (internal or external) determines the product. | An internal amide group can attack the ring, leading to cyclized products. nih.gov |

| Substituents | Electronic effects of substituents guide the regioselectivity of the attack. magtech.com.cn | Electron-withdrawing groups on the nitrogen can stabilize the ring. |

Intramolecular Cyclizations Involving Azetidine and Acetamide Groups

The structure of this compound contains nucleophilic centers (the primary amine on the ring and the nitrogen of the acetamide) and electrophilic centers (the acetamide carbonyl and the ring carbons upon activation) within the same molecule. This arrangement creates the potential for intramolecular cyclization reactions. youtube.comyoutube.com

One plausible pathway involves the nucleophilic attack of the primary amine at the 3-position onto the electrophilic carbonyl carbon of the acetamide side chain. Depending on the conditions, this could lead to the formation of a bicyclic aminal or, upon dehydration, a bicyclic amidine. Such reactions are often promoted by heat or by using coupling agents that activate the amide carbonyl, such as dicyclohexylcarbodiimide (B1669883) (DCC). youtube.com The formation of five- or six-membered rings is generally favored in these intramolecular processes. youtube.com

Another possibility is the intramolecular attack of the amide nitrogen onto one of the azetidine ring carbons, particularly after activation of the ring nitrogen. This pathway, as mentioned previously, can be a decomposition route but could also be controlled to synthesize specific bicyclic structures. nih.gov

Advanced Applications in Chemical and Medicinal Research

2-(3-Aminoazetidin-1-yl)acetamide as a Versatile Building Block in Complex Molecular Construction

In principle, a compound like this compound could serve as a versatile scaffold. The primary amino group and the secondary amine in the ring offer two points for chemical modification, allowing for the construction of more complex molecules.

Integration into Advanced Heterocyclic Systems

The synthesis of advanced heterocyclic systems is a cornerstone of medicinal chemistry, as these structures are common in biologically active compounds. nih.govnih.gov Building blocks containing reactive functional groups are often used to construct novel ring systems.

Use in Scaffold-Hopping and Molecular Hybridization Strategies

Scaffold hopping is a computational and synthetic strategy used to identify novel molecular cores that retain the biological activity of a known parent molecule. thieme-connect.com Molecular hybridization involves combining pharmacophoric elements from different bioactive molecules to create a new hybrid compound with potentially improved or multi-target activity.

Role in the Synthesis of Scaffolds for High-Throughput Screening Libraries

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify "hits" with desired biological activity. Small, functionalized building blocks are essential for creating diverse chemical libraries for HTS campaigns. nih.gov Azetidine-containing scaffolds have been included in such libraries for CNS-focused drug discovery. nih.gov

Pre-Clinical Investigation of Biological Target Interactions and Mechanisms

Pre-clinical studies aim to understand how a compound interacts with biological systems before it can be considered for further development.

Exploration of Molecular Targets and Binding Site Interactions

Identifying the specific protein target of a compound and understanding the interactions at the binding site are crucial steps in drug discovery. This is often achieved through a combination of biochemical assays, genetic methods, and computational modeling.

Mechanistic Studies of Modulatory Effects on Enzyme Activity and Receptor Binding

Once a target is identified, researchers investigate the mechanism by which the compound modulates its activity. This could involve inhibiting or activating an enzyme, or blocking or stimulating a receptor. For instance, various azetidine (B1206935) derivatives have been studied for their ability to inhibit GABA uptake transporters. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Functionalities

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. For derivatives of this compound, SAR studies focus on how modifications to the azetidine ring and the acetamide (B32628) moiety influence interactions with biological targets.

The acetamide group itself is a common feature in many biologically active compounds. nih.gov SAR studies on various acetamide derivatives have shown that the N-substituted acetamide moiety can significantly impact a compound's biological profile, including its anti-inflammatory and analgesic properties. archivepp.comnih.gov For instance, the nature of the substituent on the nitrogen atom can influence the compound's ability to inhibit enzymes like cyclooxygenase-II (COX-II). archivepp.com In the context of this compound, the azetidine ring acts as a key substituent on the acetamide nitrogen.

The azetidine ring introduces conformational rigidity and a specific three-dimensional geometry, which can enhance binding to target proteins. SAR studies on other bioactive molecules containing azetidine have demonstrated that the ring system can serve as a bioisostere for other cyclic structures, offering improved physicochemical properties. nih.gov Modifications to the azetidine ring, such as substitution at the 3-amino group, can be systematically explored to probe the binding pocket of a target enzyme or receptor. For example, converting the primary amine to secondary or tertiary amines, or acylating it, would alter the hydrogen bonding capacity and steric profile of the molecule, thereby affecting its biological activity.

Extended SAR studies on various heterocyclic compounds have revealed that even minor structural changes can lead to significant differences in potency and selectivity. nih.gov For this compound derivatives, key modifications for SAR exploration would include:

Substitution on the 3-amino group: Introducing a range of alkyl or aryl substituents to understand the steric and electronic requirements for optimal activity.

Modification of the acetamide methylene (B1212753) group: Replacing the methylene hydrogens with other groups could alter the molecule's flexibility and interaction with target proteins.

Variation of the azetidine ring substitution pattern: While the parent compound is 3-amino-substituted, exploring other substitution patterns could lead to the discovery of novel biological activities.

These systematic modifications allow researchers to build a comprehensive understanding of the structural requirements for a desired biological effect, paving the way for the rational design of more potent and selective therapeutic agents.

Investigation in Specific Disease-Relevant Pathways (e.g., anti-infective research)

The acetamide moiety is a well-established pharmacophore in the development of various therapeutic agents, including those with anti-infective properties. nih.gov Numerous acetamide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. nih.govnih.gov The presence of the acetamide group in this compound suggests its potential as a starting point for the development of novel anti-infective agents.

The azetidine ring also contributes to the potential anti-infective profile of the compound. The strained four-membered ring can mimic the transition state of certain enzymatic reactions, potentially leading to enzyme inhibition. Furthermore, polymers derived from azetidine monomers have shown promise in applications such as antibacterial and antimicrobial coatings. rsc.org

Research into the anti-infective properties of compounds related to this compound would likely involve screening against a panel of clinically relevant pathogens, including multidrug-resistant strains. nih.gov Investigations might focus on specific cellular pathways, such as the inhibition of essential bacterial enzymes or the disruption of biofilm formation. For instance, some acetamide derivatives have been shown to inhibit protein tyrosine phosphatases, which can be relevant in the context of host-pathogen interactions. nih.gov

The development of novel antimicrobial agents is a critical area of research due to the rise of antibiotic resistance. nih.gov The unique combination of the azetidine ring and the acetamide group in this compound makes it an attractive scaffold for the design of new anti-infective drugs with potentially novel mechanisms of action.

Contributions to Materials Science and Polymer Chemistry Research

Beyond its applications in medicinal chemistry, the structural features of this compound and related azetidine-containing compounds make them valuable in the field of materials science and polymer chemistry.

Azetidine and its derivatives are four-membered, nitrogen-containing heterocyclic monomers that can undergo ring-opening polymerization (ROP) to form polyamines. rsc.org These polymerizations can proceed through either cationic or anionic mechanisms, leading to polymers with different architectures.

Cationic Ring-Opening Polymerization (CROP): CROP of azetidines typically yields hyperbranched polymers. acs.orgacs.org The resulting branched poly(propylenimine) (PPI) has potential applications in areas such as CO2 capture. acs.org

Anionic Ring-Opening Polymerization (AROP): While less common, AROP of N-sulfonylated azetidines has been developed to produce linear polyamines. nih.govrsc.org This method offers better control over the molecular weight and dispersity of the resulting polymer. nih.gov

The presence of the primary amino group and the acetamide functionality in this compound could influence its polymerization behavior and the properties of the resulting polymer. These functional groups could potentially be used for post-polymerization modifications, allowing for the creation of functional materials with tailored properties.

Polymers derived from azetidine-containing monomers exhibit a range of interesting properties that make them suitable for various material applications. The resulting polyamines can be used in:

Antibacterial and Antimicrobial Coatings: The nitrogen-containing backbone of polyamines can impart antimicrobial properties to surfaces. rsc.org

CO2 Adsorption: Branched polyamines have shown potential for use in carbon capture technologies due to the ability of the amine groups to reversibly bind CO2. rsc.orgacs.org

Chelation and Materials Templating: The ability of polyamines to coordinate with metal ions makes them useful as chelating agents and as templates for the synthesis of inorganic materials. rsc.org

Gene Transfection: Polyamines can form complexes with DNA, facilitating its delivery into cells for gene therapy applications. rsc.orgacs.org

The incorporation of this compound as a monomer or a functionalizing agent in polymer synthesis could lead to the development of novel materials with enhanced or specialized features. The amino and acetamide groups provide handles for further chemical modification, enabling the fine-tuning of material properties for specific applications.

Computational and Theoretical Studies on 2 3 Aminoazetidin 1 Yl Acetamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are employed to understand the fundamental electronic properties of a molecule. These calculations provide a detailed picture of electron distribution and energy levels, which are key determinants of a molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. cyberleninka.ru By calculating the electron density, DFT can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap generally implies higher reactivity.

For acetamide (B32628) derivatives, DFT calculations have been instrumental in predicting their reactivity. cyberleninka.ru Studies on similar compounds have shown that the distribution and energies of these frontier orbitals can be precisely calculated, offering insights into their chemical behavior. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Molecular Orbital Energies

| Parameter | Energy (eV) | Implication |

|---|---|---|

| HOMO Energy | -8.5 | Electron-donating capability |

| LUMO Energy | 1.2 | Electron-accepting capability |

| HOMO-LUMO Gap | 9.7 | Chemical reactivity and stability |

The Molecular Electrostatic Potential (ESP) surface is a visual tool used to understand the charge distribution within a molecule and predict how it will interact with other molecules. researchgate.netresearchgate.net The ESP map displays regions of negative potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For 2-(3-Aminoazetidin-1-yl)acetamide, the ESP would likely show negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors.

Fukui functions provide a more quantitative measure of reactivity at specific atomic sites. researchgate.netnih.govnih.gov These indices help to identify which atoms in a molecule are most likely to be involved in electrophilic, nucleophilic, or radical attacks. semanticscholar.org This analysis is crucial for understanding the mechanisms of chemical reactions and for predicting the regioselectivity of the molecule.

The biological activity of a molecule is often highly dependent on its three-dimensional shape. Computational methods can be used to predict the most stable conformations of this compound by calculating the potential energy surface. This analysis identifies low-energy, stable structures and the energy barriers between them. Given the presence of a chiral center at the 3-position of the azetidine (B1206935) ring, this compound can exist as different stereoisomers (enantiomers). Theoretical calculations can also predict the relative stability of these stereoisomers, which is vital as different isomers can have vastly different biological effects.

Molecular Modeling for Ligand-Target Interactions

Molecular modeling techniques simulate the interaction between a small molecule (ligand) and a biological macromolecule, such as a protein or nucleic acid. These methods are central to computer-aided drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method is widely used to understand the binding mechanisms of potential drugs. nih.govresearchgate.net For this compound, docking studies could be performed against various enzymes or receptors to identify potential biological targets. These studies would reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. nih.gov For instance, the amino and acetamide groups could act as hydrogen bond donors and acceptors, while the azetidine ring could engage in van der Waals interactions.

Table 2: Example of Molecular Docking Results for an Acetamide Derivative with a Hypothetical Kinase Target

| Parameter | Value | Details |

|---|---|---|

| Binding Energy | -8.5 kcal/mol | Indicates strong binding affinity |

| Key H-Bond Residues | ASP145, GLU98 | Amine and carbonyl groups of the ligand |

| Key Hydrophobic Residues | LEU25, VAL78, ILE143 | Alicyclic ring of the ligand |

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. semanticscholar.orgnih.gov By developing QSAR models, it is possible to predict the activity of new, unsynthesized compounds. mdpi.com

2D-QSAR: These models use descriptors derived from the 2D structure of the molecule, such as molecular weight, logP, and topological indices.

3D-QSAR: These models, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use information from the 3D structure and interaction fields to build more detailed predictive models. ijddd.com

For a series of derivatives of this compound, a QSAR study could identify the key structural features that contribute to a specific biological activity, thereby guiding the design of more potent and selective molecules. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. nih.gov For a flexible molecule like this compound, which contains a rotatable acetamide group and a puckered azetidine ring, MD simulations can provide critical insights into its conformational landscape and how it interacts with its environment.

The primary goals of such a simulation would be:

Conformational Sampling: To identify the most stable, low-energy conformations of the molecule. The puckering of the azetidine ring and the orientation of the amino and acetamide substituents would be of particular interest.

Interaction Dynamics: To understand how the molecule interacts with solvent molecules and potentially with biological targets like proteins. The amino and acetamide groups are capable of forming hydrogen bonds, which would be a key aspect of these interactions.

The results of these simulations can be visualized and analyzed to generate data such as Ramachandran-like plots for the dihedral angles of the molecule, root-mean-square deviation (RMSD) to assess conformational stability, and radial distribution functions to understand solvent organization around the molecule.

Table 1: Hypothetical Low-Energy Conformers of this compound from Molecular Dynamics Simulations

| Conformer | Azetidine Ring Pucker | Amine Group Orientation | Acetamide Group Dihedral (ω) | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial | 175° | 0.0 |

| 2 | Axial | Equatorial | 178° | 1.2 |

| 3 | Equatorial | Axial | -170° | 2.5 |

| 4 | Axial | Axial | 165° | 4.1 |

Note: This table is a hypothetical representation of potential data from MD simulations and is intended for illustrative purposes.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, reaction energies, and kinetics that are often difficult to obtain experimentally. researchgate.net For azetidine-containing compounds, computational studies have been instrumental in understanding their synthesis and reactivity. mit.edufrontiersin.org

The reactivity of azetidines is largely governed by their ring strain, which is approximately 25.2 kcal/mol. researchgate.net This strain can be released in various chemical transformations, and computational methods like Density Functional Theory (DFT) are frequently used to study the transition states of these reactions.

A key reaction involving azetidines is their synthesis through cycloaddition reactions, such as the aza Paternò-Büchi reaction. nih.govrsc.org Computational studies of these reactions have identified the transition state structures and have helped to explain the observed regioselectivity and stereoselectivity. researchgate.net For the functionalization or degradation of this compound, one could computationally investigate reactions such as N-acylation, N-alkylation, or ring-opening reactions.

For instance, the acid-mediated ring-opening of an N-aryl azetidine has been studied computationally, revealing a mechanism involving the nucleophilic attack of a pendant amide group. nih.gov A similar computational analysis of this compound could predict its stability under acidic conditions and the likelihood of intramolecular cyclization or decomposition pathways.

For azetidines, computational studies have been used to compare the energy barriers for different reaction pathways, thereby predicting the most likely outcome of a reaction. frontiersin.org For example, in the synthesis of azetidines from epoxy amines, calculations have shown that the energy of the transition state leading to the azetidine ring is lower than that for the formation of a five-membered pyrrolidine (B122466) ring, explaining the observed regioselectivity. frontiersin.org

A computational study of this compound could explore various potential reactions. For example, the nucleophilic properties of the two nitrogen atoms could be compared by calculating the energy barriers for their reaction with an electrophile. This would provide insight into which nitrogen is more reactive.

Table 2: Hypothetical Calculated Energy Barriers for Reactions of this compound

| Reaction | Reactant(s) | Product(s) | Transition State Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| N1-Acetylation | This compound + Acetyl Chloride | N1-acetylated product | 15.2 | -10.5 |

| N3-Acetylation | This compound + Acetyl Chloride | N3-acetylated product | 18.7 | -8.2 |

| Ring Opening (Acid-catalyzed) | Protonated this compound | Ring-opened product | 25.8 | -5.1 |

Note: This table is a hypothetical representation of potential data from DFT calculations and is intended for illustrative purposes.

Future Research Directions and Emerging Trends in the Chemistry of 2 3 Aminoazetidin 1 Yl Acetamide

The landscape of chemical synthesis and application is in a constant state of evolution, driven by the dual needs for enhanced efficiency and greater molecular complexity. For scaffolds such as 2-(3-Aminoazetidin-1-yl)acetamide, which holds significant promise in medicinal chemistry and beyond, future research is poised to unlock its full potential. The emerging trends focus on developing more sustainable and scalable synthetic routes, enabling more precise and diverse molecular architectures, and integrating this unique building block into sophisticated tools for chemical biology.

Q & A

Q. What are the established synthetic routes for 2-(3-Aminoazetidin-1-yl)acetamide, and what critical reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with azetidine ring formation, followed by amino group functionalization and acetamide coupling. Key steps include:

- Azetidine precursor synthesis : Cyclization of 1,3-dihalopropanes with ammonia derivatives under controlled pH (8–10) and temperature (60–80°C) to form the azetidine core .

- Amine protection and deprotection : Use of Boc (tert-butoxycarbonyl) groups to protect the 3-amino group during subsequent reactions, followed by acidic deprotection (e.g., trifluoroacetic acid) .

- Acetamide coupling : Reaction of the deprotected amine with acetyl chloride or activated acetates in anhydrous solvents (e.g., dichloromethane) at 0–25°C to minimize side reactions .

Critical factors include solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometric control of acetylating agents, and purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the azetidine ring structure (e.g., characteristic δ 3.5–4.0 ppm for ring protons) and acetamide moiety (δ 2.0–2.1 ppm for methyl group) .

- High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurement (±0.001 Da) validates molecular formula (CHNO) and detects impurities .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) assess purity (>95% recommended for biological assays) .

Q. How does pH and temperature affect the stability of this compound in aqueous solutions?

- pH-dependent degradation : The compound is stable in neutral to slightly acidic conditions (pH 4–7) but undergoes hydrolysis in strongly acidic (pH < 3) or basic (pH > 9) environments, yielding azetidine and acetic acid derivatives .

- Temperature sensitivity : Storage at 4°C in inert atmospheres (argon/nitrogen) minimizes decomposition. Above 40°C, thermal degradation via ring-opening reactions is observed .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

- Enzyme inhibition assays : Test against serine/threonine kinases (e.g., MAPK) due to structural similarity to known kinase inhibitors .

- Receptor binding studies : Radioligand displacement assays for GABA or NMDA receptors, given the azetidine moiety’s neuropharmacological relevance .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK-293) to establish IC values and therapeutic indices .

Advanced Research Questions

Q. How can reaction conditions be optimized to scale up synthesis while maintaining enantiomeric purity?

- Catalytic asymmetric synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) during azetidine ring formation to control stereochemistry .

- Flow chemistry : Continuous-flow reactors enhance heat/mass transfer, reducing side products (e.g., dimerization) and improving yield (reported 15–20% increase vs. batch) .

- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters in real time .

Q. How can computational methods resolve contradictions in reported biological activity data?

- Density Functional Theory (DFT) : Calculate electron density maps (e.g., using B3LYP/6-31G* basis sets) to predict reactive sites and correlate with experimental IC values .

- Molecular docking : Simulate binding modes with target proteins (e.g., COX-2 for anti-inflammatory activity) to validate/refute conflicting assay results .

- Meta-analysis : Apply multivariate statistical models to reconcile discrepancies in published IC values across different assay conditions .

Q. What strategies mitigate isomerization or racemization during storage and handling?

- Lyophilization : Freeze-drying in the presence of cryoprotectants (e.g., trehalose) preserves stereochemical integrity for long-term storage .

- Light exclusion : Use amber vials to prevent UV-induced racemization of the azetidine ring .

- Additives : Include radical scavengers (e.g., BHT) in solutions to inhibit oxidative degradation .

Q. How can impurity profiles be characterized and controlled to meet regulatory standards?

- Forced degradation studies : Expose the compound to heat, light, and oxidative stress (HO) to identify degradation pathways and major impurities .

- LC-MS/MS : Quantify trace impurities (e.g., azetidine byproducts) at ppm levels using MRM (multiple reaction monitoring) .

- Quality-by-Design (QbD) : Implement DOE (Design of Experiments) to optimize synthesis parameters and minimize impurity formation .

Q. What structural analogs of this compound show enhanced pharmacological properties?

- Azetidine ring modifications : Replace the 3-amino group with sulfonamide (-SONH) to improve metabolic stability (e.g., reduced CYP450-mediated oxidation) .

- Acetamide substituents : Introduce fluorinated alkyl chains to enhance blood-brain barrier permeability for CNS targets .

- Comparative SAR studies : Benchmark against analogs like 2-(1-Aminocyclopentyl)acetamide to identify optimal ring size/bioactivity relationships .

Q. How can in vitro and in vivo models be designed to elucidate its mechanism of action?

- Transcriptomic profiling : RNA-seq on treated cells to identify differentially expressed genes (e.g., apoptosis-related pathways) .

- Pharmacokinetic studies : Use radiolabeled C-compound in rodent models to track absorption, distribution, and excretion .

- Knockout models : Test activity in transgenic mice lacking target receptors (e.g., GABA γ2 subunit) to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.